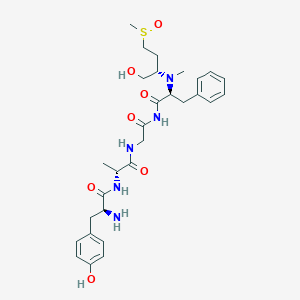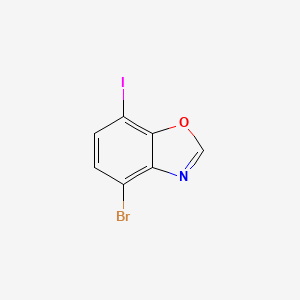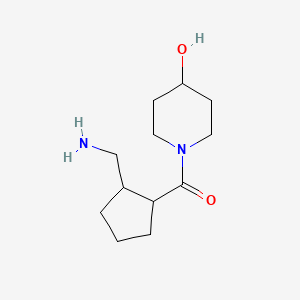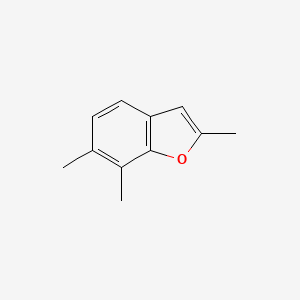
2,6,7-Trimethylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trimethylbenzofuran is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,6,7-trimethylphenol as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6,7-Trimethylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Applications De Recherche Scientifique
2,6,7-Trimethylbenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of benzofuran, including this compound, are explored for their therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 2,6,7-Trimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound with a similar structure but without the methyl groups.
2,3-Dimethylbenzofuran: Another derivative with two methyl groups at different positions.
6-Methylbenzofuran: A derivative with a single methyl group at the 6-position.
Uniqueness: 2,6,7-Trimethylbenzofuran is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with biological targets compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2,6,7-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-4-5-10-6-8(2)12-11(10)9(7)3/h4-6H,1-3H3 |
Clé InChI |
FAPJXVLQJKZYPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=C(O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


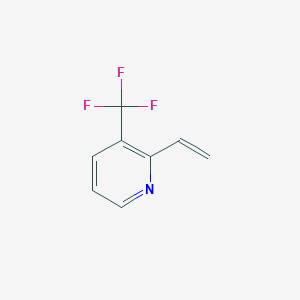
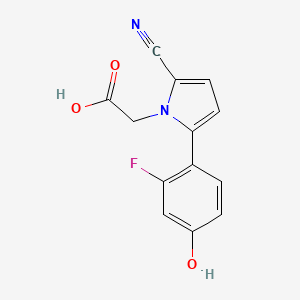
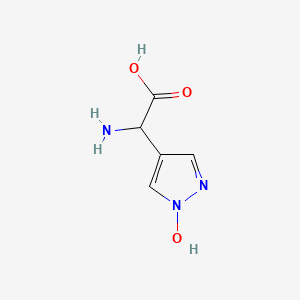
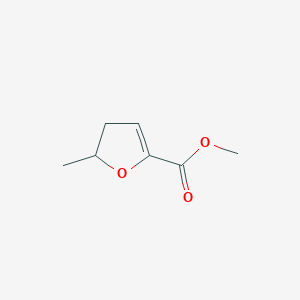
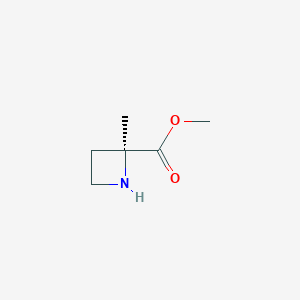
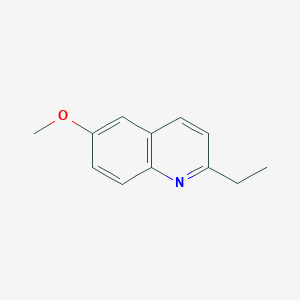
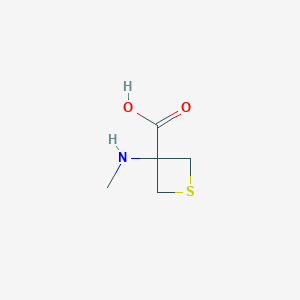
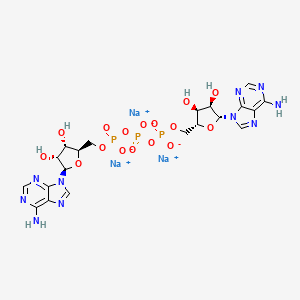

![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12859769.png)
